10-Pentadecenoic acid, methyl ester, (E)-
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl pentadec-10-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h6-7H,3-5,8-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDIPLFNJDRCFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403380 | |
| Record name | 10-Pentadecenoic acid, methyl ester, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90176-51-5 | |
| Record name | 10-Pentadecenoic acid, methyl ester, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Isolation Methodologies of E 10 Pentadecenoic Acid, Methyl Ester
Discovery and Documentation in Biological Matrices
Scientific literature to date has not extensively reported the discovery or widespread natural occurrence of (E)-10-Pentadecenoic acid, methyl ester in various biological systems. While the compound is commercially available as a synthetic standard for analytical purposes, its endogenous presence in organisms is not well-established.
A thorough review of available scientific literature does not yield specific evidence of (E)-10-Pentadecenoic acid, methyl ester within plant metabolomes. Plant lipid analyses often reveal a wide array of fatty acid methyl esters, but the focus has predominantly been on more common saturated and unsaturated fatty acids.
Similarly, the identification of (E)-10-Pentadecenoic acid, methyl ester in microbial cultures and fermentation broths is not a common finding in published research. While bacteria and fungi are known to produce a diverse range of fatty acids, the presence of this specific trans-isomer has not been a focal point of microbial lipid profiling.
The chemical ecology of insects often involves complex mixtures of fatty acid derivatives as pheromones and defensive compounds. However, there are no prominent reports documenting (E)-10-Pentadecenoic acid, methyl ester as a component of insect exudates or secretions.
Marine organisms are a rich source of unique lipids. While studies on marine algae and other marine life have identified various fatty acid methyl esters, specific detection of (E)-10-Pentadecenoic acid, methyl ester is not a recurring theme in the existing body of scientific work.
Advanced Extraction and Pre-concentration Techniques for Natural Samples
Although the natural occurrence of (E)-10-Pentadecenoic acid, methyl ester is not well-documented, the methodologies for extracting and concentrating fatty acid methyl esters from biological samples are well-established. These techniques are not typically isomer-specific and would be applicable for the isolation of the (E)-isomer should it be present.
The extraction of lipids from a biological matrix is the primary step. A commonly employed method is a modified Bligh-Dyer technique, which uses a chloroform-methanol-water system to partition lipids from other cellular components. For solid samples, Soxhlet extraction with a suitable organic solvent like hexane (B92381) is often utilized.
Following extraction, the fatty acids are typically converted to their methyl esters (FAMEs) through a process called transesterification or esterification. This derivatization step is crucial for improving the volatility and thermal stability of the compounds, making them amenable to gas chromatography (GC) analysis. Common methods for preparing FAMEs include:
Acid-catalyzed transesterification: This involves heating the lipid extract with a reagent such as methanolic HCl or BF3-methanol.
Base-catalyzed transesterification: This method uses a base like sodium methoxide (B1231860) or potassium hydroxide (B78521) in methanol (B129727) and is generally faster than acid-catalyzed methods.
Once the FAMEs are prepared, they are often concentrated and purified. Pre-concentration can be achieved by evaporating the solvent under a stream of nitrogen. Purification techniques like solid-phase extraction (SPE) or column chromatography can be used to remove interfering compounds.
The final analysis and identification are typically performed using gas chromatography coupled with mass spectrometry (GC-MS). The retention time and mass spectrum of the analyte are compared with those of an authentic standard of (E)-10-Pentadecenoic acid, methyl ester for positive identification. High-resolution capillary GC columns are essential for separating different fatty acid methyl esters, including geometric isomers.
| Technique | Description | Purpose |
| Solvent Extraction | Use of organic solvents (e.g., hexane, chloroform/methanol) to dissolve lipids from the sample matrix. | Initial isolation of total lipids. |
| Transesterification | Conversion of fatty acids and acylglycerols to fatty acid methyl esters (FAMEs) using an alcohol (methanol) and a catalyst (acid or base). | Derivatization for GC analysis. |
| Solid-Phase Extraction (SPE) | A chromatographic technique used for sample clean-up and concentration prior to analysis. | Removal of impurities and concentration of the analyte. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | An analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. | Separation, identification, and quantification of FAMEs. |
An in-depth examination of the biosynthetic pathways leading to the formation of (E)-10-Pentadecenoic acid, methyl ester reveals a complex interplay of enzymatic processes, stereospecific reactions, and intricate regulatory networks. This article delineates the current understanding of how this specific long-chain unsaturated fatty acid methyl ester is synthesized in biological systems, focusing exclusively on the enzymatic mechanisms, desaturation and elongation, methylation, and regulation.
Significance of Stereochemistry in Unsaturated Methyl Esters
The stereochemistry of the double bond in unsaturated fatty acid esters is a critical determinant of their physical and chemical properties. The designation (E) for entgegen (opposite) and (Z) for zusammen (together) describes the spatial orientation of substituent groups around the double bond. libretexts.org
In the case of (E)-10-Pentadecenoic acid, methyl ester, the trans configuration of the double bond results in a more linear and rigid molecular shape compared to its cis counterpart, (Z)-10-Pentadecenoic acid, methyl ester. libretexts.orgnih.gov This linearity allows for more efficient packing of molecules, leading to stronger intermolecular forces (van der Waals forces). Consequently, trans isomers generally exhibit higher melting points and are often solid at room temperature, whereas the corresponding cis isomers, which have a "kink" in their chain, pack less efficiently and are typically liquids. libretexts.orgmdpi.com
This structural difference profoundly influences the biological and chemical behavior of the molecule. The geometry of the double bond can affect how the molecule interacts with enzyme active sites and its suitability as a substrate in various chemical reactions. nih.gov For example, the specific geometry is crucial in the synthesis of polymers, lubricants, and other specialty chemicals where properties like viscosity and thermal stability are paramount. mdpi.comgoogle.com The analysis of fatty acid isomers, including the differentiation between E and Z configurations, is a significant challenge that often requires advanced analytical techniques like gas chromatography coupled with mass spectrometry. nih.govrsc.org
Overview of Research Trajectories for Novel Fatty Acid Derivatives
Research into novel fatty acid derivatives, including monounsaturated esters like (E)-10-Pentadecenoic acid, methyl ester, is driven by the need for sustainable and high-performance chemicals. wur.nl These compounds serve as versatile platform chemicals derived from renewable oleochemical feedstocks. aocs.org
Current research trajectories can be broadly categorized into several key areas:
Synthesis and Functionalization: A major focus is on developing new synthetic methods to create value-added derivatives. This includes reactions that target the C=C double bond, such as epoxidation, ozonolysis, and alkylation, to introduce new functional groups and create molecules with unique properties. aocs.org The goal is to produce compounds for applications like polymers, softeners, and cosmetics. aocs.org
Biofuels and Lubricants: Fatty acid methyl esters are the primary components of biodiesel. nih.gov Research aims to optimize the fatty acid profile to improve fuel properties, such as low-temperature fluidity and oxidative stability. mdpi.comnih.gov Monounsaturated esters are often considered ideal components for biodiesel. nih.gov Furthermore, the synthesis of long-chain fatty acid esters is being explored for the production of biolubricants, which offer advantages in biodegradability and performance. mdpi.commdpi.com
Biological Activity Exploration: While much of the health-related research has centered on polyunsaturated fatty acids (PUFAs), there is growing interest in the biological roles of all fatty acid isomers. nih.govfoodandnutritionresearch.net Studies investigate how different fatty acid derivatives, including newly discovered classes like fatty acid esters of hydroxyl fatty acids (FAHFAs), interact with biological systems. nih.gov Research in this area seeks to identify novel bioactive lipids that could serve as signaling molecules or have potential therapeutic applications. nih.govmdpi.com The identification of specific fatty acids in natural sources, such as marine algae, also contributes to understanding their ecological roles and potential for commercial use. mdpi.com
Unveiling the Elusive (E)-10-Pentadecenoic Acid, Methyl Ester: A Review of its Natural Occurrence and Isolation
The field of lipidomics is continually expanding our understanding of the vast array of fatty acids and their derivatives that play crucial roles in biological systems. Among these, the C15:1 fatty acid, 10-Pentadecenoic acid, and its esters are of scientific interest. This article focuses specifically on the chemical compound 10-Pentadecenoic acid, methyl ester, (E)- , a trans-isomer of methyl 10-pentadecenoate. While its counterpart, the (Z)-isomer, has been identified in various natural sources, the presence of the (E)-isomer in the natural world remains largely uncharacterized.
Chemical Synthesis Strategies for E 10 Pentadecenoic Acid, Methyl Ester
Total Synthesis Approaches for Stereocontrol of the (E)-Double Bond
Total synthesis provides the most unambiguous route to complex molecules by constructing them from simpler, readily available starting materials. For (E)-10-pentadecenoic acid, methyl ester, the primary challenge lies in the stereoselective formation of the trans (E) double bond at the C10 position.
Olefination reactions are powerful tools for forming carbon-carbon double bonds from carbonyl compounds. The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods in organic synthesis for this purpose. libretexts.org
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent). libretexts.org While highly versatile, the stereoselectivity of the Wittig reaction can be variable. Non-stabilized ylides tend to produce (Z)-alkenes, whereas stabilized ylides, which are necessary when an electron-withdrawing group is present, often yield (E)-alkenes, although mixtures are common. libretexts.orgresearchgate.net
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion instead of a phosphonium (B103445) ylide. wikipedia.org A key advantage of the HWE reaction is its strong preference for producing the thermodynamically more stable (E)-alkene, often with high selectivity. wikipedia.orgyoutube.com This makes it an ideal choice for the synthesis of the target compound. The reaction typically involves deprotonation of a phosphonate ester, which then undergoes nucleophilic addition to an aldehyde or ketone. wikipedia.orgyoutube.com The resulting dialkylphosphate salt byproduct is water-soluble, simplifying purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. wikipedia.org
A plausible HWE synthesis for (E)-10-pentadecenoic acid, methyl ester would involve the reaction of methyl 9-oxononanoate (B1257084) with the ylide generated from diethyl pentylphosphonate.
Table 1: Proposed Horner-Wadsworth-Emmons Synthesis
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| Methyl 9-oxononanoate | Diethyl pentylphosphonate | Sodium hydride (NaH) | Tetrahydrofuran (THF) | (E)-10-Pentadecenoic acid, methyl ester |
This approach provides direct access to the target molecule with excellent stereocontrol for the (E)-double bond.
Olefin metathesis is a powerful catalytic method for the formation of carbon-carbon double bonds by scrambling the substituents of two alkenes. Cross-metathesis, the reaction between two different terminal alkenes, is particularly relevant for synthesizing long-chain compounds. researchgate.net This reaction is often catalyzed by ruthenium-based complexes, such as Grubbs catalysts.
For the synthesis of (E)-10-pentadecenoic acid, methyl ester, a cross-metathesis reaction could be envisioned between methyl 10-undecenoate and 1-hexene. The reaction would produce the desired C15 ester along with ethylene (B1197577) as a volatile byproduct, which helps drive the reaction to completion. While standard metathesis catalysts may produce a mixture of E and Z isomers, newer generations of stereoselective catalysts have been developed that can strongly favor the formation of either the (E)- or (Z)-trisubstituted alkene. nih.gov
Table 2: Proposed Cross-Metathesis Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Product |
| Methyl 10-undecenoate | 1-Hexene | Grubbs Catalyst (e.g., 2nd Gen) | (E)-10-Pentadecenoic acid, methyl ester |
This method offers an efficient, atom-economical route, provided that a catalyst with high (E)-selectivity is employed.
Chemoenzymatic and Biocatalytic Synthetic Methods
Chemoenzymatic and biocatalytic approaches leverage the high selectivity of enzymes to perform specific chemical transformations under mild reaction conditions. wur.nl In the context of fatty acid methyl esters (FAMEs), enzymes, particularly lipases, are widely used. nih.gov
The most common biocatalytic method for FAME production is the transesterification of triglycerides from natural sources like vegetable oils or animal fats with methanol (B129727), catalyzed by a lipase (B570770). researchgate.netacs.orgnih.gov However, this approach yields a mixture of FAMEs corresponding to the fatty acid profile of the source oil and does not provide a route to a single, specific isomer like (E)-10-pentadecenoic acid, methyl ester.
A more targeted chemoenzymatic strategy would involve two distinct steps:
Chemical Synthesis: The fatty acid, (E)-10-pentadecenoic acid, is first prepared using a stereoselective chemical method, such as those described in section 4.1.
Enzymatic Esterification: The resulting free fatty acid is then esterified with methanol using a lipase catalyst (e.g., Candida antarctica lipase B, CALB). nih.gov
This approach combines the power of total synthesis to create the precise carbon skeleton and double bond geometry with the benefits of biocatalysis—mild reaction conditions and high selectivity for the esterification step, avoiding harsh acidic or basic catalysts that could potentially isomerize the double bond.
Regioselective and Stereoselective Functionalization of Precursors
The construction of (E)-10-pentadecenoic acid, methyl ester hinges on methods that can precisely control both the location (regioselectivity) and the geometry (stereoselectivity) of the double bond.
Beyond the olefination and metathesis strategies already discussed, another powerful approach involves the stereoselective reduction of an alkyne precursor. This strategy builds the carbon chain with a triple bond at the desired position, which is then converted into the target (E)-double bond.
A synthetic sequence could be:
Alkyne Formation: An acetylide coupling reaction between two smaller fragments. For instance, the lithium acetylide of 1-nonyne (B165147) could be coupled with methyl 6-bromohexanoate (B1238239) to form methyl 10-pentadecynoate. This places the triple bond regioselectively between C10 and C11.
Stereoselective Reduction: The resulting internal alkyne is then reduced to an (E)-alkene. This is classically achieved using a dissolving metal reduction, such as sodium metal in liquid ammonia. This method is highly selective for the formation of trans-alkenes. This contrasts with methods like Lindlar catalytic hydrogenation, which are used to produce cis-alkenes from alkynes. nih.gov
This alkyne-based route offers excellent control, as the triple bond is fixed at the correct position early in the synthesis, and its reduction provides the desired (E)-stereochemistry with high fidelity.
Scalable Synthetic Routes for Academic and Research Applications
For a synthesis to be practical for academic and research use, it must be reliable, reproducible, and reasonably straightforward to perform on a scale sufficient to produce the required amount of material (typically milligrams to several grams). researchgate.net
Among the methods discussed, the Horner-Wadsworth-Emmons (HWE) reaction stands out as a highly scalable and robust option. Its advantages include:
High (E)-selectivity, which minimizes the need for isomeric separation. wikipedia.org
Use of stable and often commercially available phosphonate and aldehyde precursors.
Simplified purification due to the water-soluble nature of the phosphate (B84403) byproduct. wikipedia.org
The alkyne reduction strategy is also highly scalable. Acetylide coupling reactions are workhorses of organic synthesis, and the dissolving metal reduction is a classic transformation that can be performed on a large scale. The starting materials are generally accessible and the reactions are high-yielding.
Olefin metathesis is also a powerful and scalable technique, particularly in industrial settings. researchgate.net For academic research, the primary limitation can be the cost of the ruthenium or molybdenum catalysts. nih.gov However, the high efficiency and low catalyst loadings required can make it a viable option.
Advanced Analytical Methodologies for the Characterization and Quantification of E 10 Pentadecenoic Acid, Methyl Ester
High-Resolution Gas Chromatography (HRGC) and Comprehensive Two-Dimensional Gas Chromatography (GC×GC)
High-Resolution Gas Chromatography (HRGC) is a cornerstone technique for the separation of volatile and thermally stable compounds like fatty acid methyl esters. gcms.cz The separation is typically achieved on long capillary columns (30-100 meters) coated with a thin film of a stationary phase. For FAME analysis, polar stationary phases, such as those containing cyanopropyl functional groups (e.g., BPX70, DB-23), are frequently employed. These phases provide excellent resolution of FAMEs based on their chain length, degree of unsaturation, and the position and geometry of the double bonds.
Comprehensive two-dimensional gas chromatography (GC×GC) offers a significant enhancement in separation power compared to single-dimension GC. This technique employs two columns with different stationary phase selectivities connected by a modulator. The first dimension column typically separates analytes based on boiling point, while the second, shorter column provides a rapid separation based on polarity. This results in a structured two-dimensional chromatogram with greatly increased peak capacity, which is particularly advantageous for resolving isomeric and isobaric compounds in complex mixtures. The enhanced resolution of GC×GC is invaluable for separating (E)-10-Pentadecenoic acid, methyl ester from other C15:1 isomers and from other FAMEs that might co-elute in a one-dimensional separation.
| Analytical Technique | Principle of Separation | Application to (E)-10-Pentadecenoic acid, methyl ester |
| High-Resolution Gas Chromatography (HRGC) | Partitioning between a gaseous mobile phase and a liquid stationary phase within a long capillary column. | Separation from other FAMEs based on chain length and unsaturation. Trans isomers generally elute before cis isomers on polar columns. |
| Comprehensive Two-Dimensional Gas Chromatography (GC×GC) | Two-dimensional separation using two columns of different selectivity, coupled by a modulator. | Enhanced resolution from isomeric and isobaric compounds in complex matrices. |
Mass Spectrometry (MS) for Structural Confirmation and Trace Analysis
Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of fatty acid methyl esters. When coupled with gas chromatography (GC-MS), it provides both retention time and mass spectral data, enabling confident identification.
Electron Ionization (EI) and Chemical Ionization (CI) Fragmentation Analysis
Electron Ionization (EI) is a hard ionization technique that generates numerous fragment ions, creating a characteristic mass spectrum that can be used for library matching. The mass spectrum of a FAME under EI typically shows a molecular ion peak (M+), although it can be weak or absent for long-chain unsaturated esters. Common fragments for FAMEs include ions at m/z 74 (the McLafferty rearrangement product, [CH₃OC(OH)=CH₂]⁺) and m/z 87 ([CH₂CH₂COOCH₃]⁺). The fragmentation pattern of the hydrocarbon chain can also provide structural information. While a detailed fragmentation pattern for (E)-10-Pentadecenoic acid, methyl ester is not widely published, the top five peaks from its EI-MS spectrum have been reported. researchgate.net
Table of Top 5 EI-MS Peaks for (E)-10-Pentadecenoic acid, methyl ester
| m/z | Relative Intensity |
|---|---|
| 55 | 999 |
| 74 | 633 |
| 69 | 529 |
| 87 | 415 |
| 83 | 354 |
Data sourced from PubChem CID 4445628 researchgate.net
Chemical Ionization (CI) is a softer ionization technique that typically results in less fragmentation and a more prominent protonated molecule [M+H]⁺ or adduct ion. This is particularly useful for confirming the molecular weight of the analyte. By using specific reagent gases like acetonitrile, it is possible to form adducts with the double bond, and subsequent fragmentation of these adducts can help to determine the double bond's position. shimadzu.com
Tandem Mass Spectrometry (MS/MS) for Elucidation of Isomers
Tandem mass spectrometry (MS/MS) is a powerful technique for differentiating isomers. In MS/MS, a specific ion (e.g., the molecular ion or a characteristic fragment) is selected and then subjected to further fragmentation to generate a secondary mass spectrum. The resulting product ions can be diagnostic for the structure of the precursor ion. For FAMEs, MS/MS can be used to distinguish between positional and geometric isomers. For example, the fragmentation patterns of the [M-32]⁺ (loss of methanol) or other selected ions can differ between cis and trans isomers, although these differences can be subtle. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This allows for the determination of the elemental composition of an ion, which is a powerful tool for confirming the identity of a compound. For (E)-10-Pentadecenoic acid, methyl ester (C₁₆H₃₀O₂), the calculated exact mass is 254.22458 u. HRMS can easily distinguish it from other compounds with the same nominal mass but different elemental formulas, significantly increasing the confidence of identification. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the unambiguous determination of the stereochemistry of organic molecules, including the E/Z configuration of double bonds in fatty acid methyl esters.
¹H and ¹³C NMR for Backbone and Functional Group Characterization
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For a FAME like (E)-10-Pentadecenoic acid, methyl ester, the ¹H NMR spectrum will show characteristic signals for the different types of protons:
Methyl ester protons (-COOCH₃): A sharp singlet typically appears around 3.67 ppm. nih.gov
Olefinic protons (-CH=CH-): The chemical shift and coupling constant (J-value) of these protons are highly diagnostic of the double bond's stereochemistry. For trans double bonds, the olefinic protons typically resonate as a multiplet around 5.4 ppm, and the coupling constant between them is larger (typically 11-18 Hz) compared to cis isomers (typically 6-15 Hz). nih.gov
Allylic protons (-CH₂-CH=CH-): These protons are found at approximately 2.0 ppm. aocs.org
Methylene (B1212753) protons (-CH₂-): A large, complex signal representing the bulk of the aliphatic chain is observed between 1.2 and 1.4 ppm. aocs.org
Terminal methyl protons (-CH₃): A triplet appears at around 0.88 ppm. aocs.org
Typical ¹³C NMR Chemical Shift Ranges for FAMEs
| Functional Group | Chemical Shift (ppm) |
|---|---|
| Carbonyl (-C=O) | 172-178 |
| Olefinic (-C=C-) | 124-134 |
| Methoxy (-OCH₃) | ~51 |
| Aliphatic (-CH₂-) | 20-35 |
| Terminal Methyl (-CH₃) | ~14 |
Data compiled from various sources. researchgate.netresearchgate.net
By integrating these advanced analytical methodologies, a comprehensive and unambiguous characterization and quantification of (E)-10-Pentadecenoic acid, methyl ester can be achieved, providing a solid foundation for further research into its properties and applications.
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of (E)-10-Pentadecenoic acid, methyl ester. By dispersing spectral information into two dimensions, these experiments resolve signal overlap and reveal intricate details about molecular connectivity and spatial proximity. science.govresearchgate.net
Correlation SpectroscopY (COSY) establishes proton-proton (¹H-¹H) coupling relationships, which is crucial for mapping the spin systems within the aliphatic chain and the vinyl group. sdsu.edu In the COSY spectrum of (E)-10-Pentadecenoic acid, methyl ester, cross-peaks would be anticipated between adjacent protons. For instance, the olefinic protons at C-10 and C-11 would show correlations to each other and to the protons on the adjacent methylene groups (C-9 and C-12). Similarly, the methylene protons along the saturated fatty acid chain would exhibit correlations to their immediate neighbors, allowing for a sequential walk along the carbon backbone.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton-carbon (¹H-¹³C) pairs. sdsu.edu This experiment is instrumental in assigning the ¹³C chemical shifts based on the more readily assigned ¹H spectrum. Each protonated carbon atom in the molecule will produce a single cross-peak, linking its chemical shift to that of its attached proton(s).
Heteronuclear Multiple Bond Correlation (HMBC) provides information on long-range (typically 2-3 bond) ¹H-¹³C couplings. sdsu.edu This technique is particularly powerful for identifying quaternary carbons and for piecing together different fragments of the molecule. For (E)-10-Pentadecenoic acid, methyl ester, key HMBC correlations would include the correlation from the methyl ester protons (-OCH₃) to the carbonyl carbon (C-1), and from the olefinic protons (H-10 and H-11) to the carbons of the double bond (C-10 and C-11) as well as to the neighboring carbons (C-9 and C-12).
Nuclear Overhauser Effect SpectroscopY (NOESY) reveals through-space proximity of protons, which is vital for determining stereochemistry. science.gov For the (E)-isomer of 10-pentadecenoic acid, methyl ester, a key NOESY correlation (or lack thereof) would be observed between the olefinic protons at C-10 and C-11. In the (E) or trans configuration, these protons are on opposite sides of the double bond, and thus a strong NOE is not expected between them. Conversely, NOE correlations would be expected between the C-10 proton and the protons on C-12, and between the C-11 proton and the protons on C-9.
Below are tables of expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for (E)-10-Pentadecenoic acid, methyl ester, based on data from similar fatty acid methyl esters. aocs.orgnih.gov
Table 1: Expected ¹H NMR Chemical Shifts
| Atom Position | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H₃-15 | ~0.88 | Triplet |
| H₂-(13, 14) | ~1.2-1.4 | Multiplet |
| H₂-12 | ~2.0 | Multiplet |
| H-11 | ~5.4 | Multiplet |
| H-10 | ~5.4 | Multiplet |
| H₂-(4-9) | ~1.2-1.4 | Multiplet |
| H₂-3 | ~1.63 | Multiplet |
| H₂-2 | ~2.30 | Triplet |
Table 2: Expected ¹³C NMR Chemical Shifts
| Atom Position | Expected Chemical Shift (ppm) |
|---|---|
| C-1 | ~174.3 |
| C-2 | ~34.1 |
| C-3 | ~24.9 |
| C-4 to C-8 | ~29.0-29.5 |
| C-9 | ~32.6 |
| C-10 | ~130.5 |
| C-11 | ~130.5 |
| C-12 | ~32.6 |
| C-13 | ~29.0 |
| C-14 | ~22.5 |
| C-15 | ~14.0 |
Table 3: Key Expected 2D NMR Correlations
| Experiment | Correlation From | Correlation To |
|---|---|---|
| COSY | H-10 | H-11, H₂-9 |
| COSY | H-11 | H-10, H₂-12 |
| COSY | H₂-2 | H₂-3 |
| HSQC | All H | Directly bonded C |
| HMBC | O-CH₃ | C-1 |
| HMBC | H₂-2 | C-1, C-3, C-4 |
| HMBC | H-10 | C-9, C-11, C-12 |
Spectroscopic Techniques for Quality Control and Purity Assessment
The quality and purity of (E)-10-Pentadecenoic acid, methyl ester are critical for its reliable use. Spectroscopic methods offer rapid and effective means for quality control, capable of identifying and quantifying impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for assessing the purity of fatty acid methyl esters (FAMEs). researchgate.netnih.gov The sample is vaporized and separated based on boiling point and polarity on a capillary column, with each component subsequently ionized and fragmented to produce a unique mass spectrum. sigmaaldrich.com This allows for the identification of impurities such as other FAMEs (saturated, or with different chain lengths or double bond positions), residual reagents from synthesis, or degradation products. nih.gov For instance, the presence of the (Z)-isomer, cis-10-pentadecenoic acid methyl ester, could be identified by its different retention time and potentially subtle differences in its mass spectrum. sigmaaldrich.comnih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy provides a rapid assessment of the functional groups present in the sample. pjoes.com For (E)-10-Pentadecenoic acid, methyl ester, the FTIR spectrum would be characterized by a strong carbonyl (C=O) stretch from the ester group around 1740 cm⁻¹, C-H stretching vibrations around 2850-3000 cm⁻¹, and a distinctive peak for the trans C=C double bond at approximately 965 cm⁻¹. spectra-analysis.com The absence of a broad O-H stretch around 3300 cm⁻¹ would confirm the absence of free fatty acids or water. The intensity of the trans double bond peak can also be used for quantitative purposes to assess isomeric purity.
Quantitative NMR (qNMR) can also be employed for purity assessment. By integrating the signal of a specific proton in the target molecule and comparing it to the integral of a certified internal standard of known concentration, the absolute purity of the (E)-10-Pentadecenoic acid, methyl ester can be determined with high accuracy. The sharp singlet of the methyl ester protons is often a suitable signal for this purpose. aocs.org
Through the combined application of these spectroscopic techniques, a comprehensive profile of the purity and structural integrity of (E)-10-Pentadecenoic acid, methyl ester can be established, ensuring its suitability for its intended applications. jeol.com
Table of Mentioned Compounds
| Compound Name |
|---|
| (E)-10-Pentadecenoic acid, methyl ester |
Ecological and Inter Species Biological Roles of E 10 Pentadecenoic Acid, Methyl Ester
Role as a Semiochemical in Insect Communication and Behavior
Semiochemicals are critical for communication both within and between species, influencing behaviors such as mating, habitat selection, and foraging. Fatty acid-derived molecules, including methyl esters, are known to be integral components of these chemical signaling systems in insects. nih.govnih.gov
Potential Pheromonal Activity in Lepidoptera and Other Insect Orders
Lepidopteran sex pheromones are predominantly fatty acid-derived metabolites, typically consisting of C10–C18 carbon chains with one or more double bonds and a terminal functional group like an alcohol, aldehyde, or acetate. nih.govnih.gov These compounds are usually released by females to attract males for mating. nih.gov While a vast number of these pheromones have been identified, there is currently no specific evidence in the available scientific literature that identifies (E)-10-Pentadecenoic acid, methyl ester as a pheromone in Lepidoptera or any other insect order.
Fatty acids are known precursors for the biosynthesis of various pheromones and other secondary metabolites in insects. nih.gov For instance, some studies have shown that certain fatty acids are precursors to sex hormones in some lepidopteran species. researchgate.net However, the direct involvement of (E)-10-Pentadecenoic acid, methyl ester in these biosynthetic pathways has not been documented.
Kairomonal Functions in Host-Parasite or Predator-Prey Interactions
Kairomones are semiochemicals that are emitted by one species and benefit a receiving species, often a predator or parasite, in locating its host or prey. While various compounds, including volatiles from host plants, can act as kairomones, there is no specific research indicating that (E)-10-Pentadecenoic acid, methyl ester serves this function in any known host-parasite or predator-prey interaction.
Allomonal Contributions to Plant-Insect or Microbe-Insect Interactions
Allomones are chemical signals that benefit the emitter by modifying the behavior of the receiver, such as deterring a predator or herbivore. Some plants produce allomones that are toxic to herbivorous insects. plantprotection.pl While fatty acids and their derivatives can be part of defensive secretions in insects, the specific role of (E)-10-Pentadecenoic acid, methyl ester as an allomone in plant-insect or microbe-insect interactions has not been reported.
Modulatory Effects on Microbial Physiology and Growth (in vitro studies)
Fatty acid methyl esters (FAMEs) have garnered attention for their antimicrobial properties. Various studies have demonstrated the antibacterial and antifungal activities of FAMEs derived from different natural sources, although specific data for (E)-10-Pentadecenoic acid, methyl ester is scarce.
Investigation of Antibacterial Activities Against Specific Pathogens
Extracts containing a mixture of FAMEs have shown efficacy against a range of human pathogenic bacteria. For example, FAME extracts from the leaves of the mangrove plant Excoecaria agallocha have demonstrated antibacterial activity, with Gram-positive bacteria being more susceptible than Gram-negative bacteria. scielo.br Similarly, extracts from Sesuvium portulacastrum containing various FAMEs, with palmitic acid being the most abundant, exhibited significant antibacterial activity against Bacillus subtilis. nih.gov Another study highlighted that hexadecenoic acid methyl ester showed a high antimicrobial effect against clinical pathogenic bacteria. researchgate.net While "pentadecanoic acid" has been listed as a component in some antimicrobial extracts, the specific activity of the (E)-10- isomer of its methyl ester has not been isolated and studied. scielo.br
The table below summarizes the antibacterial activity of extracts containing various fatty acid methyl esters.
| Extract Source | Major Fatty Acid Methyl Esters | Tested Pathogens | Observed Effect |
| Excoecaria agallocha | Palmitic acid, Linoleic acid, Oleic acid | Bacillus subtilis, Staphylococcus aureus, Escherichia coli | Active against Gram-positive and Gram-negative bacteria |
| Sesuvium portulacastrum | Palmitic acid, Oleic acid, Linolenic acid | Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa | Highest activity against Bacillus subtilis |
| Clove Alcoholic Extract | Hexadecenoic acid methyl ester | Multidrug-resistant bacteria | High inhibitory activity |
This table is for illustrative purposes and shows the activity of extracts containing various FAMEs, not specifically (E)-10-Pentadecenoic acid, methyl ester.
Antifungal Properties in Filamentous Fungi and Yeasts
Similar to their antibacterial action, FAMEs have also been investigated for their antifungal potential. Extracts from vegetable oils containing a mixture of FAMEs, such as methyl linoleate, have shown antifungal activity against various fungi, including Paracoccidioides spp. and Candida species. researchgate.net A study on FAMEs from linseed oil, rich in linoleic and α-linolenic acids, demonstrated inhibitory effects on the growth of Aspergillus flavus and Aspergillus ochraceus. nih.gov FAME extracts from the mangrove Excoecaria agallocha also exhibited activity against Candida species. scielo.br However, specific antifungal studies focusing on (E)-10-Pentadecenoic acid, methyl ester are not available in the current literature.
The table below outlines the antifungal activity observed in extracts containing various fatty acid methyl esters.
| Extract Source | Major Fatty Acid Methyl Esters | Tested Fungi | Observed Effect |
| Vegetable Oils (Soybean, Corn, Sunflower) | Methyl linoleate | Paracoccidioides spp., Candida glabrata, C. krusei | Antifungal activity with MIC values from 15.6-500 µg/mL |
| Linum usitatissimum (Linseed) | Linoleic acid, α-Linolenic acid | Aspergillus flavus, Aspergillus ochraceus | Inhibition of radial mycelial growth |
| Excoecaria agallocha | Palmitic acid, Linoleic acid, Oleic acid | Candida albicans, C. krusei, C. parapsilosis | Antifungal activity observed |
This table is for illustrative purposes and shows the activity of extracts containing various FAMEs, not specifically (E)-10-Pentadecenoic acid, methyl ester.
Influence on Biofilm Formation and Microbial Quorum Sensing
Currently, there is no specific scientific research available that details the influence of (E)-10-Pentadecenoic acid, methyl ester on biofilm formation or microbial quorum sensing. Studies on other fatty acid methyl esters have shown a range of activities, including both inhibition and promotion of biofilms, as well as interference with quorum sensing pathways in various microbial species. For instance, some medium-chain fatty acids and their derivatives have been found to mimic or antagonize bacterial signaling molecules. However, no such studies have been published specifically for (E)-10-Pentadecenoic acid, methyl ester. Therefore, its role in these intricate microbial processes remains uncharacterized.
Data Table: Research on (E)-10-Pentadecenoic Acid, Methyl Ester and Biofilm/Quorum Sensing
| Research Area | Organism(s) Studied | Key Findings | Reference |
|---|---|---|---|
| Biofilm Formation | Not Applicable | No data available | N/A |
| Quorum Sensing | Not Applicable | No data available | N/A |
Interactions with Plant Defense Mechanisms and Growth Regulation (non-clinical)
Data Table: Research on (E)-10-Pentadecenoic Acid, Methyl Ester and Plant Interactions
| Interaction Type | Plant Species Studied | Observed Effects | Reference |
|---|---|---|---|
| Plant Defense | Not Applicable | No data available | N/A |
| Growth Regulation | Not Applicable | No data available | N/A |
Mechanistic Studies of E 10 Pentadecenoic Acid, Methyl Ester at Molecular and Cellular Levels Non Human Models
Ligand-Receptor Binding and Signal Transduction Cascades
Comprehensive studies detailing the specific ligand-receptor binding interactions and subsequent signal transduction cascades initiated by (E)-10-Pentadecenoic acid, methyl ester, in non-human models could not be identified in the available scientific literature. Research has not yet elucidated whether this compound acts as a primary signaling molecule, its potential receptor targets, or the downstream signaling pathways it may modulate.
Enzymatic Inhibition or Activation Profiles in Biological Systems
There is a lack of specific data on the enzymatic inhibition or activation profiles of (E)-10-Pentadecenoic acid, methyl ester, in non-human biological systems. While studies on other related fatty acid methyl esters have suggested potential interactions with enzymes, direct research into how (E)-10-Pentadecenoic acid, methyl ester, specifically affects enzymatic activities has not been reported.
Cellular Uptake and Metabolism in Non-Human Organisms
The pathways and mechanisms governing the cellular uptake and metabolism of (E)-10-Pentadecenoic acid, methyl ester, in non-human organisms have not been a focus of published research. Information regarding its transport across cellular membranes, its metabolic fate within the cell, and the enzymes involved in its biotransformation is not currently available.
Influence on Gene Expression and Protein Synthesis Pathways
No specific research findings were available that detail the influence of (E)-10-Pentadecenoic acid, methyl ester, on gene expression and protein synthesis pathways in non-human models. Consequently, there is no documented evidence to describe its potential role in regulating the transcription of specific genes or the translation of proteins.
Potential Applications of E 10 Pentadecenoic Acid, Methyl Ester in Sustainable Technologies
Development of Environmentally Benign Pest Management Strategies
The use of semiochemicals, including pheromones and other behavior-modifying compounds, is a cornerstone of modern integrated pest management (IPM). These substances are often species-specific and non-toxic, making them an environmentally friendly alternative to broad-spectrum pesticides. Fatty acid derivatives are among the compounds that can influence insect behavior.
Formulation as Attractants or Repellents in Agricultural Entomology
There is a significant body of research on the use of fatty acids and their esters as insect attractants or repellents. researchgate.netresearchgate.net Depending on their chain length and degree of saturation, these compounds can elicit different behavioral responses in various insect species. For instance, some saturated and unsaturated fatty acids have been shown to act as repellents or antifeedants against certain agricultural pests. researchgate.netresearchgate.net
While the geometric isomer, (Z)-10-Pentadecenoic acid, methyl ester, is recognized as a pheromone in some insect species, specific research detailing the role of the (E)-isomer as an attractant or repellent is limited. However, studies on other unsaturated fatty acid esters suggest that the configuration of the double bond (cis or trans) can be critical for biological activity. nih.gov For example, in some mosquito species, the (Z)-isomers of certain fatty acids were found to be more repellent than their (E)-counterparts. nih.gov Therefore, while the potential for (E)-10-Pentadecenoic acid, methyl ester to act as a semiochemical exists, further research is required to determine its specific effects on target pest species in agricultural settings.
Application in Mating Disruption Techniques
Mating disruption is a pest management technique that involves releasing a large amount of a synthetic sex pheromone to confuse males and prevent them from locating females, thereby disrupting mating and reducing the next generation's population. This method has been successfully used against various insect pests, particularly in the order Lepidoptera.
The effectiveness of a compound in a mating disruption program is highly dependent on it being a component of the target insect's natural pheromone blend. As mentioned, the (Z)-isomer of 10-pentadecenoic acid methyl ester has been identified as a pheromone. There is currently a lack of published research specifically identifying (E)-10-Pentadecenoic acid, methyl ester as a key pheromone component for any major agricultural pest. Consequently, its direct application in mating disruption strategies has not been established. Future research into the pheromone chemistry of a wider range of insect species may reveal a role for this specific compound.
Utilization in Biotechnological Processes (excluding pharmaceutical)
Fatty acid methyl esters (FAMEs) are versatile molecules that can be utilized in various biotechnological processes. Microorganisms can be engineered to produce specific FAMEs for different applications. wikipedia.org For example, cyanobacteria are known to produce a variety of bioactive molecules, including fatty acid methyl esters, which have applications in different biotechnological fields. britzholdings.com
While specific non-pharmaceutical biotechnological applications of pure (E)-10-Pentadecenoic acid, methyl ester are not extensively documented, FAMEs in general are used as precursors for the synthesis of other valuable oleochemicals. nih.gov These can include fatty alcohols, fatty amines, and other derivatives used in the manufacturing of surfactants, lubricants, and other industrial products. The unique properties conferred by the C15 chain and the trans double bond of (E)-10-Pentadecenoic acid, methyl ester could be harnessed in the enzymatic or microbial synthesis of specialty chemicals with specific physical and chemical characteristics.
Contribution to Biofuel Research and Bio-based Material Development
The drive to replace petroleum-based products has spurred research into biofuels and bio-based materials derived from renewable resources. Fatty acid methyl esters are the primary components of biodiesel and are also valuable building blocks for biopolymers.
In the realm of bio-based materials, unsaturated fatty acid methyl esters are precursors for creating polymers. The double bond in the molecule is a reactive site that can be functionalized, for example, through epoxidation, to produce bio-based epoxy resins. These bio-based polymers can then be used in a variety of applications, including coatings, adhesives, and composites, offering a more sustainable alternative to their petrochemical counterparts. Furthermore, certain bacteria can utilize fatty acids and their esters as carbon sources to produce polyhydroxyalkanoates (PHAs), which are biodegradable bioplastics. nih.govnih.gov The incorporation of different fatty acid monomers can tailor the physical properties of the resulting PHA polymer.
Table of Physicochemical Properties of (E)-10-Pentadecenoic acid, methyl ester
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C16H30O2 | |
| Molecular Weight | 254.41 g/mol | |
| CAS Number | 90176-51-5 | |
| Appearance | No data available | |
| Boiling Point | No data available | |
| Melting Point | No data available | |
| Density | No data available |
| Solubility | No data available | |
Table of Compound Names Mentioned
| Compound Name |
|---|
| (E)-10-Pentadecenoic acid, methyl ester |
| (Z)-10-Pentadecenoic acid, methyl ester |
| Fatty acid methyl esters (FAMEs) |
Future Research Directions and Unanswered Questions Regarding E 10 Pentadecenoic Acid, Methyl Ester
Discovery of Novel Biological Sources and Unexplored Ecological Niches
The identification of a compound in nature is the first step toward understanding its ecological and physiological relevance. While fatty acid methyl esters (FAMEs) are widespread, the distribution of specific isomers like (E)-10-Pentadecenoic acid, methyl ester is not well-documented. Future research should prioritize a systematic search for this compound in diverse and often overlooked biological sources.
Actinomycetes and cyanobacteria are known producers of a wide array of volatile organic compounds, including novel FAMEs. researchgate.netekb.eg For instance, the actinomycete Micromonospora aurantiaca was found to produce a complex mixture of over 90 compounds, with FAMEs being the major class, including previously undescribed structural variants. researchgate.net Similarly, methanolic extracts of cyanobacterial isolates from Lake Nasser revealed a rich profile of bioactive components, including various FAMEs like 10-Octadecenoic acid, methyl ester. ekb.eg These microbial communities, thriving in unique environments from terrestrial soils to freshwater ecosystems, represent a promising frontier for discovering natural sources of (E)-10-Pentadecenoic acid, methyl ester.
Plants are another critical area of investigation. A study on the parasitic plant Thesium humile identified twenty distinct compounds in a dichloromethane (B109758) extract, with FAMEs being a major constituent. jmaterenvironsci.com Exploring other parasitic, symbiotic, or extremophilic plants could yield novel lipid profiles.
Table 1: Potential Niches for Discovering (E)-10-Pentadecenoic Acid, Methyl Ester
| Ecological Niche | Example Organisms | Rationale for Investigation |
|---|---|---|
| Marine Microorganisms | Algae, Marine Bacteria | The (Z)-isomer is a known algal metabolite; the (E)-isomer may coexist or be present in related species. chemicalbook.com |
| Soil Microbiota | Actinomycetes (e.g., Micromonospora) | Known producers of diverse and structurally novel fatty acid methyl esters. researchgate.net |
| Freshwater Cyanobacteria | Oscillatoria, Limnothrix | Proven sources of a rich variety of bioactive FAMEs and other lipids. ekb.eg |
| Extremophilic Plants | Parasitic or Halophytic Plants | Unique metabolic pathways adapted to stress may produce uncommon fatty acid isomers. jmaterenvironsci.com |
| Insect Secretions | Pheromone Glands | Fatty acid esters are common components of insect pheromones; the (Z)-isomer is used in such research. biosynth.com |
Advanced Methodologies for Enantiomeric Excess Determination (if applicable for chiral derivatives or interactions)
(E)-10-Pentadecenoic acid, methyl ester, in its isolated form, is an achiral molecule as it does not possess a stereocenter. Therefore, the determination of enantiomeric excess (ee) is not directly applicable to the compound itself.
However, this direction becomes highly relevant when considering its potential future applications and metabolic fate. Research could involve the synthesis of chiral derivatives of the molecule to enhance or probe its biological activity. Furthermore, its interactions with chiral biological targets, such as enzymes or receptors, could be stereospecific. In these hypothetical scenarios, the ability to accurately determine enantiomeric or diastereomeric excess would be crucial.
Traditional methods for determining ee, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) with chiral columns, are accurate but can be time-consuming and resource-intensive, making them bottlenecks in high-throughput discovery efforts. nih.gov Future research could focus on applying more advanced and rapid optical methods.
One promising approach involves using circular dichroism (CD) spectroscopy. For example, a technique using a series of CD spectra to train multivariate regression models has been successfully developed to predict the complete speciation of stereoisomers and determine both enantiomeric and diastereomeric excess without the need for chiral chromatography. nih.gov Another advanced method utilizes an achiral host molecule that, upon binding to a chiral guest (such as a carboxylate derivative), forms a complex that exhibits a distinct CD signal, allowing for the determination of the guest's configuration and enantiomeric excess. nih.gov
High-Throughput Screening for Unidentified Biological Activities in Non-Human Models
A significant unanswered question is the biological function of (E)-10-Pentadecenoic acid, methyl ester. High-throughput screening (HTS) offers a powerful strategy to rapidly assess the compound against a wide array of biological targets and uncover potential therapeutic activities. springernature.com The screening should be conducted using various non-human models, from cell-based assays to whole organisms.
Research on related FAMEs provides a logical starting point for designing HTS campaigns. For example, various fatty acid esters identified in plant extracts have demonstrated antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. jmaterenvironsci.com A study on Garcinia cowa leaf extract, which contains multiple FAMEs, showed a noticeable anti-proliferative effect against the human lung cancer cell line A549. unar.ac.id
Therefore, an initial HTS panel for (E)-10-Pentadecenoic acid, methyl ester could focus on:
Antimicrobial Activity: Screening against a panel of pathogenic bacteria and fungi.
Cytotoxicity: Assessing anti-proliferative effects on various cancer cell lines (e.g., lung, breast, colon).
Anti-inflammatory Effects: Using cell-based assays to measure the inhibition of inflammatory markers.
Metabolic Effects: Investigating its impact on adipocyte differentiation and function using 3D human adipocyte models. biorxiv.org
For promising hits, secondary screening in animal models would be essential. Rodent models like mice and hamsters are particularly valuable as their lipid metabolism shares strong similarities with humans, making them suitable for studying the physiological effects of dietary fatty acids and their derivatives. nih.govnih.gov
Table 2: Proposed High-Throughput Screening Strategy
| Biological Activity | Non-Human Model | Assay Principle |
|---|---|---|
| Anti-proliferative | Human Cancer Cell Lines (e.g., A549, MDA-MB-468) | MTT assay to measure cell viability and determine IC50 values. unar.ac.id |
| Antimicrobial | Bacterial and Fungal Cultures (e.g., S. aureus, C. albicans) | Broth microdilution to determine Minimum Inhibitory Concentration (MIC). |
| Anti-inflammatory | Macrophage Cell Lines (e.g., RAW 264.7) | Measurement of nitric oxide or pro-inflammatory cytokine (e.g., TNF-α, IL-6) production. |
| Metabolic Regulation | 3D Adipocyte Scaffolds, Hamster Models | Analysis of lipid accumulation, insulin (B600854) resistance, and plasma lipid profiles. biorxiv.orgnih.gov |
Integration of "Omics" Technologies for Comprehensive Systems-Level Understanding
To move beyond identifying a single activity and understand the broader biological impact of (E)-10-Pentadecenoic acid, methyl ester, a systems-level approach is necessary. The integration of various "omics" technologies holds the key to mapping the compound's metabolic pathways, mechanism of action, and network of interactions within a cell or organism. pnas.org
Lipidomics, the large-scale study of lipids, would be the central technology. nih.gov By exposing a model system (such as a cell culture or a mouse model) to the compound, researchers can use advanced mass spectrometry techniques to perform global lipid profiling. technologynetworks.com This can reveal how (E)-10-Pentadecenoic acid, methyl ester is metabolized and how it perturbs the entire lipidome, potentially identifying downstream signaling lipids or metabolic bottlenecks.
Integrating lipidomics with other omics fields can provide a more complete picture: researchgate.net
Transcriptomics: Can reveal which genes are up- or down-regulated in response to the compound, pointing to the cellular pathways being affected.
Proteomics: Can identify changes in protein expression, confirming that the genetic changes are translated into functional effects and identifying the specific enzymes and receptors that interact with the compound. nih.gov
Metabolomics: Can provide a broad view of the metabolic shifts caused by the compound, placing its effects within the larger context of cellular metabolism. frontiersin.org
This multi-omics approach can generate a comprehensive "interactome" map, detailing the genes, proteins, and metabolites that are influenced by (E)-10-Pentadecenoic acid, methyl ester, thereby providing a deep, mechanistic understanding of its biological role. pnas.org
Challenges and Opportunities in Large-Scale Sustainable Production for Research Purposes
While industrial-scale production of FAMEs for biodiesel is well-established, the synthesis of a specific, high-purity isomer like (E)-10-Pentadecenoic acid, methyl ester for research purposes presents a different set of challenges and opportunities. factmr.commdpi.com
Challenges:
Stereochemical Control: The primary challenge is achieving high stereoselectivity to produce the (E)-isomer without significant contamination from the (Z)-isomer. Standard transesterification of natural oils produces mixtures of FAMEs based on the feedstock's fatty acid profile, and separation of geometric isomers can be difficult and costly. researchgate.net
Purity: Research applications demand very high purity, free from other fatty acid esters and reagents. This requires sophisticated purification techniques beyond what is typically used for fuel-grade biodiesel.
Cost of Precursors: The parent fatty acid, 10-pentadecenoic acid, is not a common commodity chemical, making the starting material for synthesis potentially expensive.
Opportunities:
Advanced Catalysis: There is a significant opportunity to develop novel catalytic methods for stereoselective synthesis. For example, olefin metathesis reactions, using catalysts like Grubb's second-generation catalyst, have been used to create specific unsaturated esters from common vegetable oil feedstocks and could be adapted for this purpose. researchgate.net
Enzymatic Synthesis: The use of lipases as biocatalysts offers a green and highly specific alternative to chemical synthesis. Lipases can operate under mild conditions and can be engineered for high stereoselectivity, potentially providing a direct route to the desired (E)-isomer.
Sustainable Feedstocks: A key principle of green chemistry is the use of renewable feedstocks. rsc.org Research into converting more abundant, non-edible vegetable oils or microbial lipids into this specific, high-value chemical could create a sustainable and cost-effective production pipeline. While the global FAME market faces challenges from fluctuating feedstock prices, specialized, high-value FAMEs for research are less sensitive to these pressures and more driven by technological innovation. factmr.comgrandviewresearch.com
Q & A
Basic Research Questions
Q. How is (E)-10-pentadecenoic acid methyl ester identified in complex biological matrices using GC-MS?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification. Key steps include:
- Derivatization of fatty acids to methyl esters via transesterification .
- Use of polar capillary columns (e.g., DB-WAX) to separate isomers based on retention times .
- Spectral matching with reference libraries (e.g., Wiley, NIST) for confirmation, focusing on fragmentation patterns such as m/z 74 (indicative of methyl esters) and molecular ion peaks .
- Example: In Oxyeleotris heterodon lipid analysis, the compound eluted at a distinct retention time (55.93% abundance) and was confirmed via library matching .
Q. What experimental design parameters optimize the synthesis of (E)-10-pentadecenoic acid methyl ester via transesterification?
- Methodology : Critical parameters include:
- Catalyst selection : Base catalysts (e.g., NaOH) or enzymatic methods to minimize side reactions .
- Molar ratio : Optimizing alcohol-to-oil ratios (e.g., 6:1 methanol-to-oil) to maximize ester yield .
- Temperature and time : Moderate temperatures (50–60°C) and reaction times (1–2 hours) to balance efficiency and energy use .
- Validation using kinetic models (e.g., pseudo-first-order kinetics) to predict yield and purity .
Q. What safety precautions are recommended when handling (E)-10-pentadecenoic acid methyl ester in laboratory settings?
- Methodology :
- Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or skin contact .
- Store in airtight containers away from ignition sources, as combustion releases toxic gases (e.g., CO) .
- Follow waste disposal protocols compliant with local regulations (non-hazardous but requires proper documentation) .
Advanced Research Questions
Q. How can researchers resolve co-eluting isomers of unsaturated methyl esters like (E)-10-pentadecenoic acid methyl ester during GC-MS analysis?
- Methodology :
- Employ two-dimensional GC (GC×GC) with orthogonal column phases (polar/non-polar) to enhance resolution .
- Use electron ionization (EI) at 70 eV to generate diagnostic fragments (e.g., m/z 55 for Δ10 vs. Δ9 unsaturation) .
- Validate with authentic standards or deuterated analogs to confirm retention times and spectral matches .
Q. What biosynthetic pathways produce (E)-10-pentadecenoic acid methyl ester in marine microorganisms?
- Methodology :
- Investigate anaerobic pathways in thermophilic bacteria (e.g., Thermotoga maritima), where Δ10 desaturases introduce double bonds .
- Use stable isotope labeling (e.g., ¹³C-acetate) to trace fatty acid elongation and desaturation steps .
- Compare genomic data to identify homologous enzymes in related species .
Q. How do ecological factors influence the abundance of (E)-10-pentadecenoic acid methyl ester in aquatic organisms?
- Methodology :
- Analyze lipid profiles of organisms across trophic levels (e.g., fish, bacteria) using GC-MS .
- Correlate environmental parameters (temperature, pH) with fatty acid composition via multivariate statistics .
- Study dietary sources (e.g., algae) to trace biosynthetic origins .
Q. What kinetic models predict the yield of (E)-10-pentadecenoic acid methyl ester in biodiesel production processes?
- Methodology :
- Apply pseudo-first-order models to describe transesterification kinetics, incorporating variables like catalyst concentration and mixing efficiency .
- Validate models using experimental data (e.g., FAME concentration vs. time curves) .
- Use machine learning (e.g., deep neural networks) to optimize reaction conditions for maximum yield .
Q. How should researchers address discrepancies in methyl ester quantification across different chromatographic methods?
- Methodology :
- Standardize protocols using internal standards (e.g., methyl heptadecanoate) to normalize peak areas .
- Perform inter-laboratory comparisons to assess reproducibility, focusing on column type and detector sensitivity .
- Use multivariate analysis to identify systematic errors (e.g., temperature fluctuations, column degradation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
